2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide
Description
The compound 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide features a complex heterocyclic framework. Its structure includes:
- A 4-chlorophenyl substituent at position 5, which may influence electronic and steric properties.
- An N-(2-methylphenyl)acetamide side chain, enhancing lipophilicity and modulating pharmacokinetic behavior.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3/c1-11-4-2-3-5-14(11)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)13-8-6-12(20)7-9-13/h2-9,16-17H,10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJXTMSMRXNBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-chlorophenyl group: This step is achieved through a substitution reaction using a chlorinated aromatic compound.
Attachment of the N-(2-methylphenyl)acetamide group: This step involves the acylation of the intermediate compound with 2-methylphenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyr
Biological Activity
The compound 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide (CAS Number: 1052561-78-0) is a complex organic molecule that incorporates a pyrrolo[3,4-d][1,2,3]triazole core. This structure is notable for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C₁₈H₁₅ClN₄O₂
- Molecular Weight : 364.79 g/mol
- Structure : The compound features a pyrrolo-triazole framework and an acetamide moiety which contribute to its biological properties.
Biological Activity Overview
The biological activity of the compound has been explored in several contexts:
1. Antimicrobial Activity
Research indicates that derivatives of the pyrrolo[3,4-d][1,2,3]triazole scaffold exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Compounds with similar structures have shown effectiveness against various fungal strains including Candida albicans and Aspergillus niger .
- Antitubercular Activity : Certain derivatives have demonstrated promising results against Mycobacterium tuberculosis, suggesting potential for treating tuberculosis .
2. Neuroprotective Effects
A study focused on neuroinflammation found that compounds structurally related to this triazole derivative could attenuate inflammatory responses in microglial cells. Specifically:
- The inhibition of nitric oxide production and pro-inflammatory cytokines was observed in LPS-stimulated microglia .
- These effects were linked to the modulation of key signaling pathways such as NF-kB and p38 MAPK .
Case Studies
- Neuroinflammation Study :
- Antifungal Evaluation :
Data Table: Biological Activities
Scientific Research Applications
The compound 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article will explore its applications in detail, supported by data tables and case studies.
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. The pyrrolo[3,4-d][1,2,3]triazole framework is particularly promising due to its ability to mimic nucleic acid structures and interact with DNA .
Antimicrobial Activity
Research indicates that compounds with similar structural motifs possess antimicrobial properties. The chlorophenyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes . Preliminary studies have demonstrated effective inhibition of bacterial growth in vitro.
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor , particularly targeting enzymes involved in cancer metabolism and bacterial resistance mechanisms. Its ability to bind to active sites of enzymes can lead to significant therapeutic outcomes .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of pyrrolo[3,4-d][1,2,3]triazole derivatives. The results indicated that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., HeLa and MCF-7), suggesting potent antitumor activity .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli . This highlights its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Analog 1 : 2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide ()
- Key Differences :
- Halogen Substitution : The 3-chloro-4-fluorophenyl group introduces additional electronegativity and steric bulk compared to the 4-chlorophenyl group in the target compound.
- Acetamide Substituent : The 2,3-dimethylphenyl group (vs. 2-methylphenyl) increases hydrophobicity.
- Expected Impact :
Analog 2 : 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propanamide ()
- Key Differences :
- A tetrazole ring replaces the triazole, enhancing metabolic stability.
- A pyridine-dione core (vs. pyrrolo-triazole) modifies solubility.
- Expected Impact :
Physicochemical and Pharmacokinetic Properties
Using methodologies from (SwissADME-based analysis), hypothetical comparisons can be drawn:
- Key Observations :
- The target compound’s 4-chlorophenyl group balances lipophilicity better than Analog 1’s bulkier substituents.
- Analog 2’s tetrazole moiety improves solubility but may reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
